![molecular formula C15H14BrClN2O2 B2829656 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide CAS No. 1795195-28-6](/img/structure/B2829656.png)
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, a 2-chlorophenyl group, and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, nicotinamide, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Substitution Reaction: The brominated nicotinamide is then subjected to a substitution reaction with 2-(2-chlorophenyl)-2-methoxyethylamine. This reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Triethylamine or sodium hydride as bases, with the nucleophile in an appropriate solvent like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other substituents.
Substitution: Substituted products with different nucleophiles replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Chemical Biology: The compound is utilized in chemical biology studies to probe the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-chlorophenyl)nicotinamide: Similar structure but lacks the 2-methoxyethyl group.
5-bromo-N-(2-(2-chlorophenyl)carbamothioyl)nicotinamide: Contains a carbamothioyl group instead of the methoxyethyl group.
5-bromo-N-cyclopentyl-2-furamide: Different substituents on the nicotinamide ring.
Uniqueness
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide is unique due to the presence of both the 2-chlorophenyl and 2-methoxyethyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-21-14(12-4-2-3-5-13(12)17)9-19-15(20)10-6-11(16)8-18-7-10/h2-8,14H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLHWVREJUNENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CN=C1)Br)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde](/img/structure/B2829573.png)
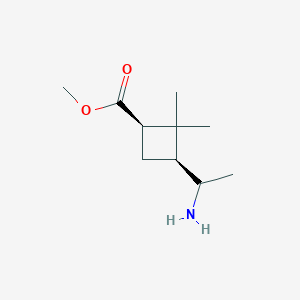
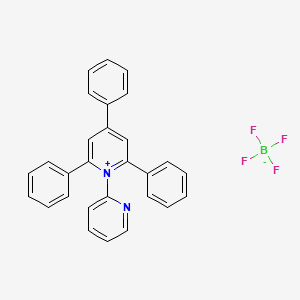
![N-[(3-chlorophenyl)(cyano)methyl]-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2829577.png)
![2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B2829578.png)
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2829582.png)
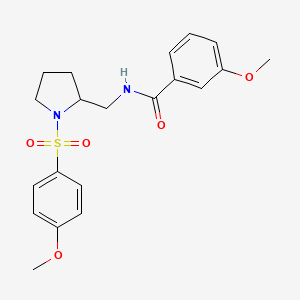
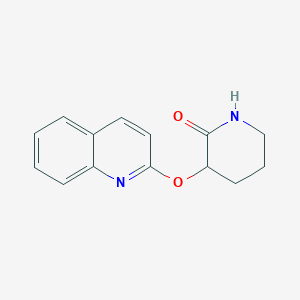
![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)
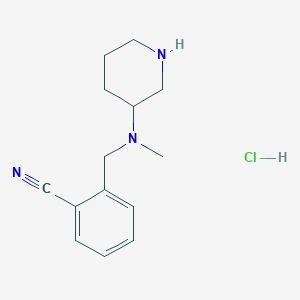
![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)
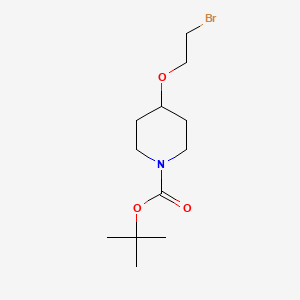
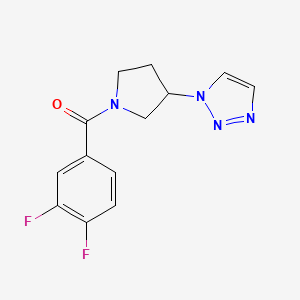
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2829595.png)
